Fmoc-Agp(Boc)2-OH vs. Fmoc-Arg(Pbf)-OH: Structural Basis for Altered Bioactivity in Peptides
The fundamental differentiation between Fmoc-Agp(Boc)₂-OH and the standard arginine building block Fmoc-Arg(Pbf)-OH is the side chain length of the residue they introduce. Fmoc-Agp(Boc)₂-OH is used to incorporate Agp, an arginine analog with a side chain that is two methylene groups shorter than native arginine . This structural modification is not just a synthetic detail; it is the primary driver for its procurement. Studies have shown that substituting Arg with Agp in peptides leads to quantifiable changes in biological function. For instance, in the HIV Tat-derived peptide, replacing the arginine at position 56 with Agp resulted in significantly different TAR RNA binding specificity compared to the native Arg-containing peptide [1].
| Evidence Dimension | Amino Acid Side Chain Length (Number of Methylene Groups) |
|---|---|
| Target Compound Data | 0 methylenes (Agp residue, incorporated from Fmoc-Agp(Boc)₂-OH) |
| Comparator Or Baseline | 3 methylenes (Arg residue, incorporated from Fmoc-Arg(Pbf)-OH) |
| Quantified Difference | Difference of 3 methylene groups |
| Conditions | Comparison of final amino acid residues incorporated into a peptide chain. |
Why This Matters
This is the primary driver for procurement: a user selects Fmoc-Agp(Boc)₂-OH specifically to introduce a truncated arginine side chain, which is a well-defined structural modification used to alter peptide properties.
- [1] Wu, C. H., et al. (2013). Effect of Arginine Side Chain Length on the Biological Functions of Tat-Derived Peptides. National Taiwan University. View Source
